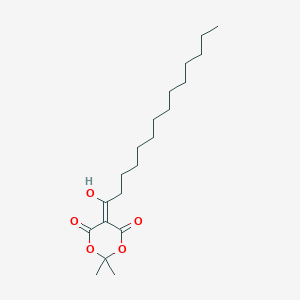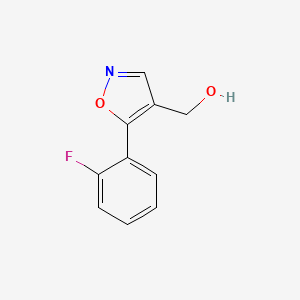
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(5-(2-Fluorophenyl)isoxazol-4-yl)methanol” consists of a fluorophenyl group attached to an isoxazole ring, which is further connected to a methanol group .Physical And Chemical Properties Analysis
“(5-(2-Fluorophenyl)isoxazol-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 193.18 g/mol and a predicted density of 1.270±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) reported the synthesis and structural characterization of isostructural compounds involving fluorophenyl and isoxazole moieties, highlighting their potential for creating materials with unique physical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticonvulsant and Antimicrobial Applications
- Malik and Khan (2014) synthesized a series of compounds related to the isoxazole moiety, demonstrating significant anticonvulsant activity, which suggests potential applications in the treatment of seizure disorders (Malik & Khan, 2014).
- Kumar et al. (2019) synthesized derivatives incorporating the isoxazole ring and evaluated their antimicrobial activity, indicating their use in developing new antimicrobial agents (Kumar et al., 2019).
Supramolecular Networks and Chemical Properties
- Rajalakshmi et al. (2012) explored the supramolecular networks of compounds closely related to (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, revealing how minor changes in molecular structure can significantly affect intermolecular interaction patterns (Rajalakshmi et al., 2012).
Chemical Synthesis Techniques
- Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free synthesis method for compounds involving fluorophenyl and isoxazole structures, offering efficient and environmentally friendly synthetic pathways (Moreno-Fuquen et al., 2019).
Antiproliferative Activity
- Prasad et al. (2018) reported on the synthesis of compounds with isoxazole moieties and their evaluation for antiproliferative activity, which could contribute to cancer research and therapy development (Prasad et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-7(6-13)5-12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTZLJKZRCWRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






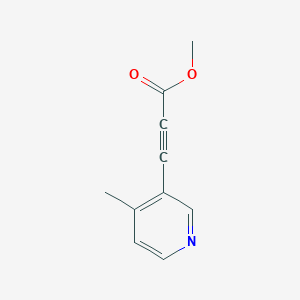
![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
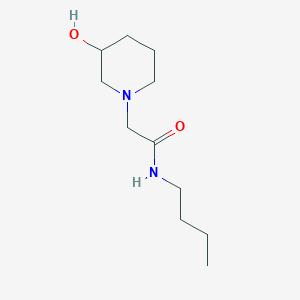
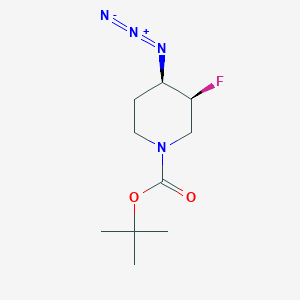
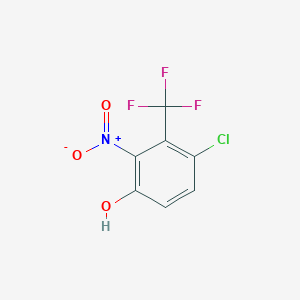
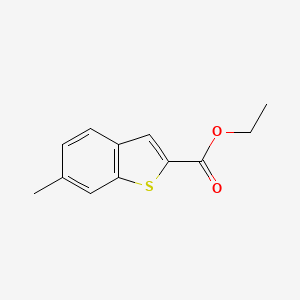

amine](/img/structure/B1488315.png)
